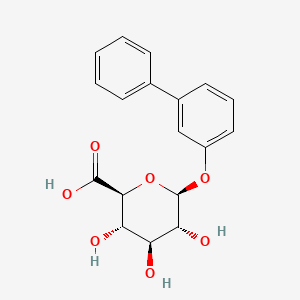
beta-D-Glucopyranosiduronic acid, (1,1'-biphenyl)-3-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl: is a complex organic compound with the molecular formula C₁₈H₁₈O₇ It is a derivative of glucuronic acid, which is a carboxylic acid form of glucose
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl typically involves the glycosylation of glucuronic acid derivatives with biphenyl compounds. The reaction conditions often require the use of catalysts and specific solvents to facilitate the glycosidic bond formation. Commonly used catalysts include Lewis acids such as boron trifluoride etherate, and the reaction is usually carried out in an anhydrous environment to prevent hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted biphenyl derivatives.
Scientific Research Applications
beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in glucuronidation, a process that helps in the detoxification and excretion of various substances. The biphenyl group can interact with aromatic receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl: can be compared with other glucuronic acid derivatives and biphenyl compounds:
Similar Compounds: beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-2-yl, beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-4-yl.
Uniqueness: The specific positioning of the biphenyl group at the 3-position provides unique chemical and biological properties, distinguishing it from other derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
69618-85-5 |
|---|---|
Molecular Formula |
C18H18O7 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-phenylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18+/m0/s1 |
InChI Key |
QWAOLAZGPWUPMJ-RNGZQALNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


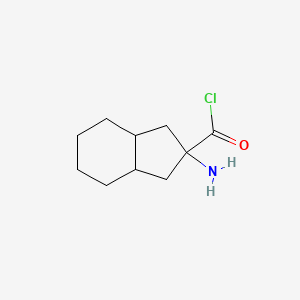

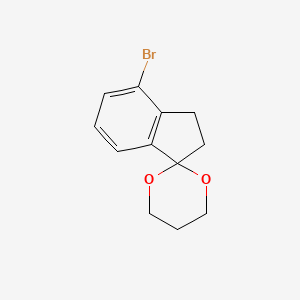
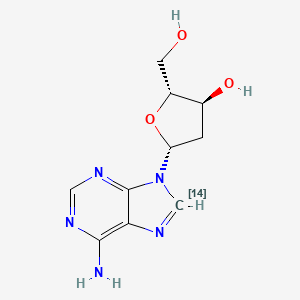
![[(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile](/img/structure/B13791638.png)
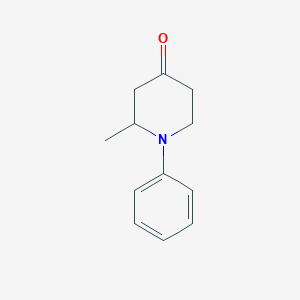
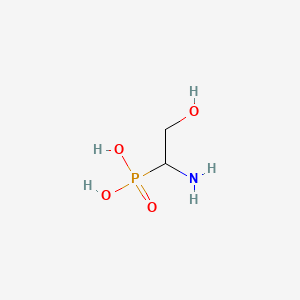
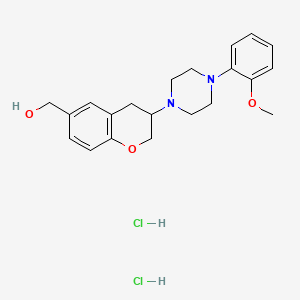
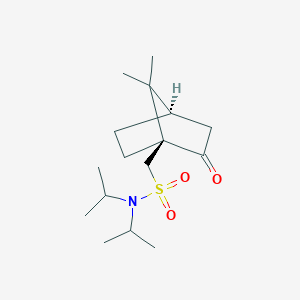
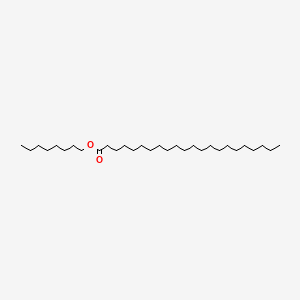
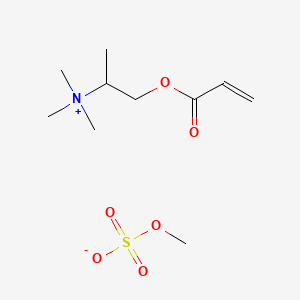
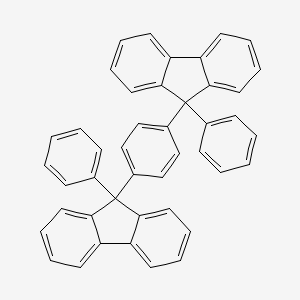
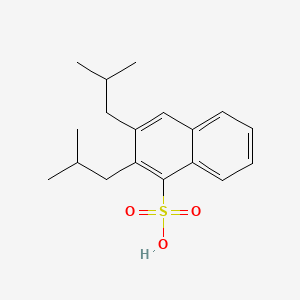
![N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide](/img/structure/B13791703.png)
